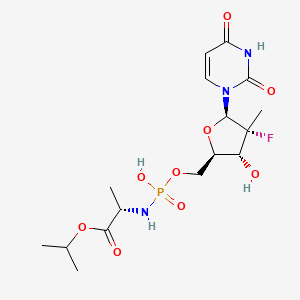
3-Desbenzoyl-3-hydroxybenzyl Nepafenac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Desbenzoyl-3-hydroxybenzyl Nepafenac, also known as this compound, is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stability and Degradation
- Forced Degradation Studies: A study developed a novel stability-indicating UHPLC method for nepafenac, a related compound, under various stress conditions. This method could separate nepafenac and its impurities, including hydroxy-nepafenac, a possible related structure to 3-Desbenzoyl-3-hydroxybenzyl Nepafenac, indicating significant degradation under acid, base, and oxidative conditions (Runje et al., 2016).
Metabolism and Disposition
- Metabolism in Rats and Hepatocytes: Another study investigated the metabolism of n-butyl-p-hydroxybenzoate in rats and rat and human hepatocytes. This research provides insights into the metabolic pathways of hydroxybenzoic acid derivatives, which could be relevant for understanding the metabolism of this compound and its efficacy and safety profile (Mathews et al., 2013).
Synthesis and Antibacterial Activity
- Synthesis and Antibacterial Activity: Research into the synthesis and antibacterial activity of novel 3-hydroxy benzoic acid derivatives highlights the potential for developing chemotherapeutic agents. This suggests that derivatives of this compound might also possess useful biological activities (Satpute et al., 2018).
Anaerobic Metabolism
- Anaerobic Metabolism by Bacteria: A study on the anaerobic metabolism of 3-hydroxybenzoate by the bacterium Thauera aromatica revealed insights into the biochemical pathways involved. Understanding such microbial interactions with hydroxybenzoic acid derivatives could be relevant for bioremediation processes or in designing biologically inspired synthetic pathways (Laempe & Schink, 2001).
Antioxidant and Anti-Inflammatory Applications
- Evaluation of Antioxidant Properties: The antioxidant properties of bis(3-amino-1-hydroxybenzyl)diselenide were evaluated, suggesting potential therapeutic applications for related hydroxybenzyl compounds in managing oxidative stress and associated diseases (Yadav et al., 2023).
Mechanism of Action
Target of Action
The primary targets of 3-Desbenzoyl-3-hydroxybenzyl Nepafenac are Prostaglandin G/H synthase 1 and 2 . These enzymes, also known as COX-1 and COX-2 , play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
This compound is a prodrug. After penetrating the cornea, it undergoes rapid bioactivation to amfenac, a potent non-steroidal anti-inflammatory drug (NSAID) that uniformly inhibits the activity of COX-1 and COX-2 . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX enzymes. This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain . The downstream effects include a reduction in the symptoms associated with inflammation, such as redness, swelling, and pain .
Pharmacokinetics
It is known that nepafenac, a related compound, rapidly crosses the cornea . The bioactivated form, amfenac, has a high affinity towards serum albumin proteins . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, the compound reduces the inflammatory response at the cellular level . This leads to a decrease in the symptoms associated with inflammation, such as redness, swelling, and pain .
Biochemical Analysis
Biochemical Properties
As an NSAID, it likely interacts with enzymes and proteins involved in the inflammatory response
Cellular Effects
As an NSAID, it likely influences cell function by reducing inflammation and pain . This may involve impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Desbenzoyl-3-hydroxybenzyl Nepafenac is not well defined. As an NSAID, it likely exerts its effects at the molecular level by blocking the production of certain chemicals in the body that cause inflammation . This may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with enzymes or cofactors involved in the metabolism of NSAIDs
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well defined. It is likely that it interacts with transporters or binding proteins involved in the distribution of NSAIDs
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of 3-Desbenzoyl-3-hydroxybenzyl Nepafenac involves the conversion of Nepafenac to 3-Desbenzoyl-3-hydroxybenzyl Nepafenac through a series of chemical reactions.", "Starting Materials": [ "Nepafenac", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Nepafenac is dissolved in a mixture of ethyl acetate and methanol.", "Step 2: Sodium hydroxide solution is added to the mixture and the resulting solution is stirred for several hours.", "Step 3: The pH of the solution is adjusted to acidic using hydrochloric acid.", "Step 4: The solution is extracted with ethyl acetate and the organic layer is separated.", "Step 5: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 6: The solvent is evaporated under reduced pressure to obtain 3-Desbenzoyl-3-hydroxybenzyl Nepafenac as a solid." ] } | |
CAS No. |
1246956-18-2 |
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-[2-amino-3-[hydroxy(phenyl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C15H16N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8,15,19H,9,17H2,(H2,16,18) |
InChI Key |
LXWNZCRPDAGUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC(=C2N)CC(=O)N)O |
Synonyms |
2-Amino-3-(hydroxyphenylmethyl)-benzeneacetamide; Nepafenac Impurity E; 2-(2-Amino-3-(hydroxy(phenyl)methyl)phenyl) Acetamide; _x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


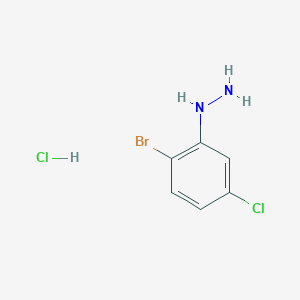
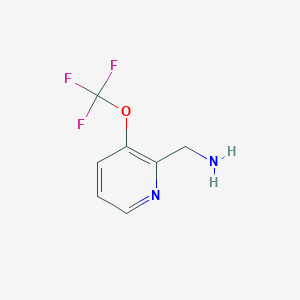


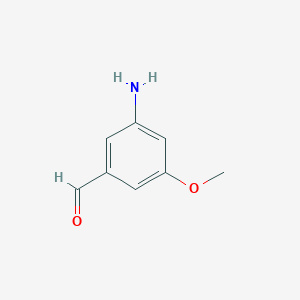
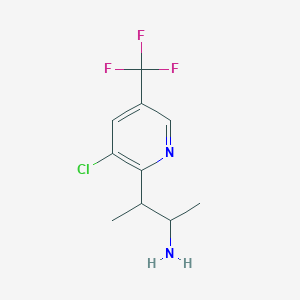
![3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145695.png)
